N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a structurally complex molecule featuring a cyclopenta[b]thiophene core fused with a 4H-chromene system. Key substituents include:
- A furan-2-ylmethyl carbamoyl group at position 3 of the cyclopenta[b]thiophene ring.
- A 6-methyl-4-oxo-4H-chromene-2-carboxamide moiety linked to the thiophene core.
The cyclopenta[b]thiophene scaffold is known for its planar aromatic structure, which facilitates π-π interactions with biological targets, while the chromene component (a bicyclic oxygen-containing heterocycle) may contribute to redox activity or fluorescence properties.
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-13-7-8-18-16(10-13)17(27)11-19(31-18)22(28)26-24-21(15-5-2-6-20(15)32-24)23(29)25-12-14-4-3-9-30-14/h3-4,7-11H,2,5-6,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
BYWBZJXOPZROQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
-
Formation of the Furan-2-ylmethyl Carbamoyl Intermediate
Reagents: Furan-2-carboxylic acid, thionyl chloride, and methylamine.
Conditions: The furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with methylamine to form the furan-2-ylmethyl carbamoyl intermediate.
-
Cyclopenta[b]thiophene Synthesis
Reagents: Cyclopentadiene, sulfur, and a suitable catalyst.
Conditions: Cyclopentadiene is reacted with sulfur in the presence of a catalyst to form the cyclopenta[b]thiophene ring.
-
Coupling Reaction
Reagents: The furan-2-ylmethyl carbamoyl intermediate and the cyclopenta[b]thiophene derivative.
Conditions: These intermediates are coupled under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
-
Chromene Ring Formation
Reagents: 6-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Conditions: The final step involves the formation of the chromene ring through a condensation reaction with the previously formed intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carbamoyl moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, thiophene, and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for potential activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug development. Its unique structure might interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, the compound could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclopenta[b]thiophene carboxamide derivatives , which exhibit diverse biological activities. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Core Modifications: The target compound’s chromene-carboxamide substituent distinguishes it from benzofuran () or sulfonyl-piperidine () analogs. Chromenes are associated with antioxidant and anti-inflammatory activities .
Biological Activity Trends: Benzofuran-substituted derivatives () show anticancer activity, likely due to intercalation with DNA or inhibition of topoisomerases. Sulfonyl-piperidine derivatives () are hypothesized to target kinases or proteases, leveraging the sulfonyl group’s electronegativity for binding . Thienylcarbonyl analogs () align with known thiophene derivatives exhibiting analgesic effects via cyclooxygenase inhibition .
Structural-Activity Relationships (SAR) :
- The position of carboxamide groups on the cyclopenta[b]thiophene core critically affects target selectivity. For example, substitution at position 2 () vs. position 3 (target compound) may alter steric hindrance during receptor binding.
- Electron-withdrawing groups (e.g., sulfonyl in ) enhance stability and metabolic resistance compared to electron-donating groups like methyl in the target compound .
Molecular Weight and Solubility :
- The benzofuran derivative () has a molecular weight of 326.4 g/mol, suggesting moderate solubility in polar solvents. The target compound’s additional methyl and chromene groups may reduce aqueous solubility, necessitating formulation adjustments .
Biological Activity
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O5S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide |
| InChI Key | YVHNJNJOGPTHOI-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of furan and thiophene intermediates, which are subsequently coupled under controlled conditions. Common reagents include organometallic catalysts and various solvents to facilitate the reactions. Optimization for industrial production focuses on maximizing yield and purity through advanced techniques such as continuous flow reactors .
Anticancer Properties
Research indicates that derivatives of chromone carboxamides, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated 21 chromone derivatives for their ability to inhibit the proliferation of breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells using the MTT assay. Notably, several compounds demonstrated IC50 values ranging from 0.9 to 10 μM, indicating potent cytotoxic activity .
Case Study: Cytotoxicity Evaluation
A specific evaluation revealed that compounds derived from chromone structures had varying degrees of efficacy against leukemia and breast cancer cells. For instance, certain derivatives showed IC50 values as low as 24.4 μM against MOLT-4 cells . This suggests that structural modifications in chromone derivatives can enhance their anticancer properties.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by acting as an inhibitor of lipoxygenase enzymes. In a comparative study, hydrophilic chromone carboxamide derivatives showed greater inhibition of 5-lipoxygenase activity . This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. The unique structural features allow for high-affinity binding to these targets, modulating their activity effectively .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of this compound. Studies have shown that substituents on the chromone nucleus significantly impact both cytotoxic and anti-inflammatory activities. For example, the presence of specific functional groups can enhance binding affinity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
